(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide
Description
(E)-2-(1H-Benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide is a benzimidazole-derived hydrazone characterized by a benzimidazole core linked to a 2,4,5-trimethoxybenzylidene moiety via an acetohydrazide bridge. The (E)-configuration of the hydrazone group is critical for its biological activity, as geometric isomerism often influences binding affinity and pharmacokinetics . This compound is synthesized through condensation of 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide with 2,4,5-trimethoxybenzaldehyde under acidic conditions, typically using ethanol as a solvent and catalytic HCl or acetic acid . Its structure is confirmed via spectroscopic methods (IR, NMR) and elemental analysis .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-16-9-18(27-3)17(26-2)8-13(16)10-21-22-19(24)11-23-12-20-14-6-4-5-7-15(14)23/h4-10,12H,11H2,1-3H3,(H,22,24)/b21-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOLKPVMVWFAKI-UFFVCSGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CN2C=NC3=CC=CC=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)CN2C=NC3=CC=CC=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-1-yl)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the acetohydrazide group and finally the condensation with 2,4,5-trimethoxybenzaldehyde to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-1-yl)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
Molecular Formula
- C : 19
- H : 20
- N : 4
- O : 3
Molecular Weight
- Molecular Weight : 342.38 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including (E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide, exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against a range of bacteria and fungi.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial effects against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development.
Case Study: Cancer Cell Line Studies
In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT116). The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy .
Antitubercular Activity
The compound has also been assessed for its antitubercular properties. Given the global health challenge posed by tuberculosis, compounds with effective action against Mycobacterium tuberculosis are of great interest.
Case Study: Antitubercular Activity Assessment
In a study involving the evaluation of various hydrazone derivatives for their antitubercular activity, this compound showed promising results in inhibiting the growth of M. tuberculosis in vitro. Further studies indicated that this compound could inhibit key enzymes involved in mycobacterial metabolism .
Summary of Findings
| Application | Biological Activity | Key Findings |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | Low MIC values against S. aureus, E. coli |
| Anticancer | Induces apoptosis in cancer cells | Lower IC50 than standard drugs |
| Antitubercular | Inhibits M. tuberculosis growth | Active against key mycobacterial enzymes |
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-1-yl)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
α-Glucosidase Inhibition
Compared to other benzimidazole-acetohydrazide derivatives, the target compound exhibits structural similarities to potent α-glucosidase inhibitors. For example:
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| (E)-N'-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) | 6.10 ± 0.5 | |
| Acarbose (standard) | 378.2 ± 0.12 |
Kinase Inhibition
For instance, derivatives tested against EGFR kinase exhibited IC₅₀ values >100 μM, indicating weak activity . This contrasts with oxadiazole-benzimidazole hybrids, which demonstrate stronger kinase modulation .
Antitumor Activity
Key comparisons include:
| Compound | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide (5a) | 4–17 | A549, HCT116 | |
| 5-FU (standard) | 25–50 | Various |
The 2,4,5-trimethoxy group in the target compound may reduce cytotoxicity compared to dihydroxy or halogenated analogs, as polar groups enhance DNA intercalation or topoisomerase inhibition .
Antioxidant Activity
Benzimidazole-acetohydrazides with hydroxyl or methoxy substituents show moderate antioxidant effects:
| Compound | LPO Inhibition (%) | EROD Inhibition (%) | Reference |
|---|---|---|---|
| 2-(2-phenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene)acetohydrazide derivatives | 15–57 | 2–20 |
The 2,4,5-trimethoxy group likely reduces antioxidant efficacy compared to catechol (3,4-dihydroxy) derivatives, as electron-donating groups are critical for radical scavenging .
Antimicrobial Activity
Benzimidazole-acetohydrazides exhibit moderate antibacterial activity but poor antifungal effects:
| Compound | MIC (μg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| 2-(1H-Benzo[d]imidazol-2-ylthio)-N'-(2,4-dimethoxybenzylidene)acetohydrazide (4) | 12.5–25 | S. aureus | |
| Ampicillin (standard) | 6.25–12.5 | S. aureus |
The 2,4,5-trimethoxy substitution may improve Gram-positive activity due to increased hydrophobicity, but synergy with sulfur-containing groups (e.g., thioether) is absent in the target compound .
Structural-Activity Relationship (SAR) Insights
- Methoxy vs. Hydroxy Groups : Hydroxy substitutions (e.g., 2,4-dihydroxy) enhance enzyme inhibition and antioxidant activity but reduce metabolic stability. Methoxy groups improve bioavailability but diminish polar interactions .
- Hydrazone Geometry : The (E)-configuration optimizes planarity for intercalation or enzyme binding, as seen in antitumor and α-glucosidase inhibitors .
- Benzimidazole Modifications : Thioether or oxadiazole substitutions (e.g., compound 228) significantly boost α-glucosidase inhibition, whereas arylidene variations modulate anticancer activity .
Biological Activity
(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of benzimidazole derivatives with acetohydrazide and substituted benzaldehydes. Various methods have been reported, including microwave-assisted synthesis which enhances yield and purity .
Antitumor Activity
Research has shown that derivatives of benzimidazole, including compounds similar to this compound, exhibit significant antitumor activity. For instance, studies have demonstrated that certain acetohydrazone derivatives possess potent inhibitory effects against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), HepG2 (liver cancer), and others . The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of Related Benzimidazole Derivatives
The biological activity is largely attributed to the interaction of the benzimidazole moiety with cellular targets involved in tumor progression. These compounds can inhibit key enzymes or pathways that are crucial for cancer cell survival and proliferation. For example, some studies suggest that these compounds may act as inhibitors of indoleamine 2,3-dioxygenase (IDO), a target for immunotherapy in cancer treatment .
Antimicrobial Activity
In addition to their antitumor properties, benzimidazole derivatives have shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains. The structure-activity relationship (SAR) indicates that modifications on the benzimidazole core can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
Case Studies
A notable case study involved the evaluation of a series of benzimidazole derivatives against A549 cell lines. The study found that structural modifications significantly influenced both cytotoxicity and selectivity towards cancer cells versus normal cells. Compounds with electron-donating groups displayed enhanced anticancer activity compared to their counterparts with electron-withdrawing groups .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-2-(1H-benzo[d]imidazol-1-yl)-N'-benzylidene acetohydrazide derivatives?
Answer: The synthesis typically involves condensation reactions between 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide and substituted aromatic aldehydes under acidic catalysis. For example:
- Reaction conditions: Ethanol or methanol as solvents, with glacial acetic acid as a catalyst (0.5–1.0 equiv), refluxed for 4–8 hours .
- Workup: Precipitation by ice-cold water followed by recrystallization (e.g., methanol or ethanol) to isolate the hydrazone product .
- Yield optimization: Substituents on the aldehyde (e.g., electron-donating groups like methoxy) improve yields (48–79%) due to enhanced electrophilicity of the carbonyl carbon .
Q. How are structural and purity characteristics validated for this compound?
Answer:
- Spectroscopy:
- Elemental analysis: Validates purity (>95%) by matching calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How does substituent variation on the benzylidene moiety influence biological activity?
Answer:
- Electron-withdrawing groups (e.g., Cl): Enhance enzyme inhibition (e.g., α-glucosidase IC₅₀ = 6.84–18.7 µM) by increasing electrophilicity of the imine bond, facilitating interactions with catalytic residues .
- Methoxy groups: Improve solubility and bioavailability but may reduce binding affinity due to steric hindrance. For example, trimethoxy derivatives show moderate COX-2 selectivity (SI > 5) .
- Data contradiction: Hydroxyl groups (e.g., 3-hydroxybenzylidene) exhibit variable activity depending on pH; protonation at acidic pH enhances membrane permeability but reduces target engagement .
Q. What strategies address low aqueous solubility in bioactivity assays?
Answer:
- Co-solvents: Use DMSO (≤2% v/v) to dissolve the compound without denaturing enzymes .
- Prodrug design: Introduce phosphate or acetyl groups on methoxy substituents to enhance solubility, which are cleaved in vivo .
- Nanoformulation: Encapsulation in PLGA nanoparticles (size: 100–200 nm) improves cellular uptake by 3–5 fold in cancer cell lines .
Q. How can computational methods predict binding modes and selectivity?
Answer:
- Molecular docking (AutoDock Vina): Simulate interactions with target proteins (e.g., α-glucosidase PDB: 2ZE0). Key residues: Asp215, Glu277, and His351 form hydrogen bonds with the hydrazide backbone and imine .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
- ADMET prediction (SwissADME): Trimethoxy derivatives show high GI absorption but moderate CYP3A4 inhibition risk .
Experimental Design & Data Analysis
Q. How to resolve discrepancies in IC₅₀ values across studies?
Answer:
Q. What analytical techniques confirm E/Z isomerism in hydrazone derivatives?
Answer:
- NOESY NMR: Detect spatial proximity between imine protons and adjacent aromatic protons to distinguish E (trans) and Z (cis) isomers .
- X-ray crystallography: Resolve crystal structures (e.g., CCDC deposition codes) to confirm configuration .
- HPLC: Separate isomers using C18 columns (acetonitrile/water gradient; retention time differences ≥ 2 min) .
Mechanistic Insights
Q. How does the benzimidazole moiety contribute to pharmacological activity?
Answer:
Q. What mechanisms underlie selectivity for COX-2 over COX-1?
Answer:
- Hydrophobic interactions: The trimethoxybenzylidene group occupies COX-2’s larger side pocket (Val523/Leu384), while COX-1’s smaller pocket (Ile523/Phe518) excludes bulky substituents .
- Mutagenesis studies: COX-2 Arg120A mutation reduces binding affinity by 80%, confirming ionic interactions with the hydrazide’s carbonyl oxygen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
